N-[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
(2Z)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N,3-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a thiazole ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N,3-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N,3-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or other functional groups within the molecule.
Substitution: The phenyl groups and other parts of the molecule can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered properties.
Scientific Research Applications
(2Z)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N,3-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which (2Z)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N,3-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N,3-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: shares similarities with other compounds containing benzodioxin and thiazole rings.
(2Z)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N,3-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: is unique due to its specific combination of functional groups and the resulting properties.
Uniqueness
The uniqueness of (2Z)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N,3-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its ability to participate in a wide range of chemical reactions and its potential applications across multiple fields of research. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C23H18N2O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,3-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H18N2O2S/c1-3-7-18(8-4-1)24-23-25(19-9-5-2-6-10-19)20(16-28-23)17-11-12-21-22(15-17)27-14-13-26-21/h1-12,15-16H,13-14H2 |
InChI Key |
PMZOYCNXXHWOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3C5=CC=CC=C5 |
Origin of Product |
United States |
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